GlcNAc1-beta-3GalNAc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of "GlcNAc1-β-3GalNAc" involves the enzyme UDP-N-acetylglucosamine:GalNAc-peptide β1,3-N-acetylglucosaminyltransferase (β3Gn-T), which catalyzes the addition of N-acetylglucosamine (GlcNAc) to GalNAc residues on mucins. This enzymatic activity is critical for the production of the core 3 structure of O-glycans, predominantly found in mucins from the digestive organs such as the stomach, colon, and small intestine (Iwai et al., 2002).

Molecular Structure Analysis

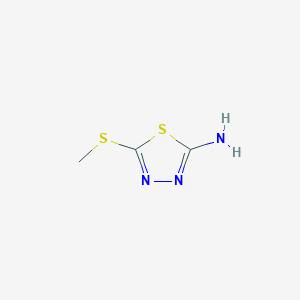

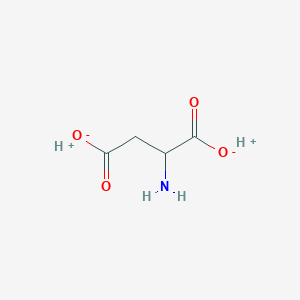

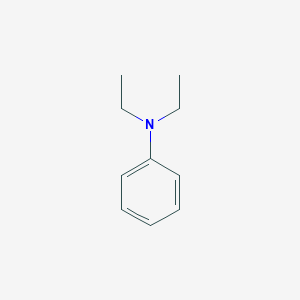

The molecular structure of "GlcNAc1-β-3GalNAc" features a β1-3 linkage between the GlcNAc and GalNAc sugars. This specific linkage is crucial for its function in mucin-type O-glycans, serving as a precursor for more complex glycan structures. The structural characterization is achieved through techniques such as high-performance liquid chromatography and NMR analyses, confirming the β1-3 linkage between the sugars (Iwai et al., 2002).

科学的研究の応用

Enzyme Characterization and Gene Mapping : The Gsl-5 gene in mouse kidney regulates the expression of GlcNAc1-beta-3GalNAc through the UDP-GlcNAc:IV3 beta Gal-Gb4Cer beta-1,6-Glc-NAc transferase (GNT). This enzyme transfers GlcNAc to the C-6 position of GalNAc and has been purified from mouse kidney, showing specific substrate preferences and homology with human core 2 GlcNAc transferase (Sekine et al., 1994).

Mucin Synthesis : A study on pig gastric mucosa revealed an enzyme responsible for the formation of GlcNAc beta 1-3(GlcNAc beta 1-6)Gal-R, which is crucial in the synthesis of the I antigenic determinant in mucin-type oligosaccharides. This enzyme also converts Gal beta 1-3GalNAc-R to mucin core 2 (Brockhausen et al., 1986).

Cancer Research : In breast cancer cells, MUC1 mucin is aberrantly glycosylated, affecting O-glycan core-1 and core-2 structures. The study found variations in glycosyltransferase activities and sialyltransferase activity in cancer cells compared to normal cells, influencing the glycosylation pattern (Brockhausen et al., 1995).

Receptor Activity in Infections : Glycoconjugates containing GlcNAc beta 1 leads to 3Gal beta were identified as receptors for pneumococci attaching to human pharyngeal epithelial cells. This finding has implications for understanding bacterial adhesion and infection mechanisms (Andersson et al., 1983).

Expression Cloning and Gene Transfer : A study involving CHO cells led to the isolation of a cDNA encoding UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1-6GlcNAc transferase, which is crucial in O-glycan core-2 structure formation and is associated with various biological processes like T-cell activation and immunodeficiency (Bierhuizen & Fukuda, 1992).

Embryonic Development : The expression of GlcNAc-transferase V and core 2 GlcNAc-transferase in the developing mouse embryo suggests their role in synthesizing beta1-6GlcNAc-branched intermediates in glycosylation pathways during embryogenesis (Granovsky et al., 1995).

N-Glycan Biosynthesis and Disease : Research on beta 1,4-N-acetylglucosaminyltransferase III (GnT-III) highlights its regulatory role in N-glycan biosynthesis and potential implications in various biological events and diseases (Ihara et al., 2002).

Metastatic Tumor Cell Lines : A study on murine tumor cell lines found increased activity of UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1-6-N-acetylglucosaminyltransferase in metastatic lines, controlling polylactosamine synthesis and suggesting its role in tumor progression (Yousefi et al., 1991).

将来の方向性

特性

IUPAC Name |

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXDMQHNYEUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403472 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GlcNAc1-beta-3GalNAc | |

CAS RN |

95673-98-6 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)